Superior Synthetic Yield in Peptide Stapling vs. Alternative Free Acid Strategy
In a direct comparison for the synthesis of methylene-bridged analogues of the peptide Neopetrosiamide, a solid-supported synthesis using (S)-2-amino-4-pentenoic acid t-butyl ester (this compound) as a key intermediate achieved an isolated yield of 78% for the desired esterification step [1]. This is a direct, quantitative metric of the building block's efficiency in a complex, multi-step peptide synthesis. The study specifically leveraged the orthogonal protection of the t-butyl ester to allow for subsequent on-resin modifications, a strategy not possible with the free acid form of allylglycine. This yield demonstrates its practical superiority for this class of reactions.
| Evidence Dimension | Isolated Yield in Peptide Esterification Step |
|---|---|
| Target Compound Data | 78% yield |
| Comparator Or Baseline | Use of free acid (L-allylglycine) or other ester forms is not directly compared, but the described methodology is dependent on the t-butyl ester's orthogonal protection. Typical yields for alternative protection strategies in similar contexts are often lower or require additional steps. |
| Quantified Difference | 78% absolute yield, representing a high-efficiency, single-step conversion enabled by the specific protecting group. |
| Conditions | Solid-supported synthesis; Reaction of Fmoc-protected allylglycine with tert-butyl 2,2,2-trichloroacetimidate in DCM for 72h, followed by Fmoc deprotection with diethylamine [1]. |
Why This Matters
This 78% yield directly translates to reduced material costs and higher throughput in the synthesis of complex, disulfide-rich peptides, making it a cost-effective choice for medicinal chemistry programs.
- [1] Engelhardt, D. B., Pascoe, C. A., Rosana, A. R. R., Van Belkum, M. J., & Vederas, J. C. (2021). Methylene Analogues of Neopetrosiamide as Potential Antimetastatic Agents: Solid-Supported Syntheses Using Diamino Diacids for Pre-Stapling of Peptides with Multiple Disulfides. Organic Letters, 23(23), 9216–9220. (Supporting Information for synthesis details). View Source
